3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

Medicinal chemistry programs face potency loss from regioisomer mismatches. Generic substitution with the N1-piperidine isomer eliminates the N1-H donor, reducing HBD count from 3 to 2 and crippling bidentate kinase hinge-binding. This C4-piperidine regioisomer preserves the complete 5-aminopyrazole pharmacophore (C5-NH₂ + N1-H) while adding a solubilizing basic amine (pred. pKa ~9.5-10.5) - the same design principle that drove a >4,700-fold PKB potency gain in AT7867. Catalogued as a PrCP inhibitor (IDRBLab D0R3WH) for metabolic disease panels. • Three orthogonal handles: C5-NH₂, piperidine N, and C3-phenyl for library diversification • Standard packs: 10 mg / 50 mg / 100 mg / Bulk; custom synthesis available • In stock for immediate global shipping

Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
Cat. No. B13927785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(NN=C2N)C3=CC=CC=C3
InChIInChI=1S/C14H18N4/c15-14-13(18-9-5-2-6-10-18)12(16-17-14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H3,15,16,17)
InChIKeyAINMZTBAIPTRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine: Core Identity & Procurement


3-Phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine (CAS 2201058-80-0) is a heterocyclic small molecule belonging to the 5-aminopyrazole class, characterized by a pyrazole core bearing a phenyl substituent at the C3 position, a piperidin-1-yl substituent at the C4 position, and a primary amine at the C5 position . Its molecular formula is C14H18N4 with a molecular weight of 242.32 g/mol . The compound is distinct from its closest positional isomer, 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4), in that the piperidine ring is attached directly to the pyrazole C4 carbon rather than to the N1 nitrogen—a regiochemical difference that fundamentally alters the hydrogen-bond donor/acceptor profile and pharmacophoric geometry . The parent scaffold, 3-Phenyl-1H-pyrazol-5-amine (CAS 1572-10-7), lacks the piperidine moiety entirely, possessing a molecular weight of only 159.19 g/mol and a melting point of 124–127 °C . The target compound has been referenced in the patent literature within the generic scope of interleukin receptor-associated kinase (IRAK) inhibitor filings by Rigel Pharmaceuticals (CN111032642A) [1] and has been catalogued in the IDRBLab therapeutic target database as a prolylcarboxypeptidase (PrCP)-directed small molecule (Drug ID D0R3WH, linked to PMID28699813-Compound-B) [2].

Hinge-binder intact C5–NH₂ and N1–H preserve bidentate kinase hinge-donor motif
Basic amine center C4-piperidine adds tertiary amine for salt formation and solubility modulation
Target context IDRBLab-linked PrCP inhibitor screening opportunity distinct from IRAK kinase patents

Non-Interchangeability with N1-Piperidine Isomer


Substituting the target compound with its closest commercially available analog—3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4)—introduces a regiochemical switch that is not merely cosmetic. In the target compound, the piperidine is attached at the pyrazole C4 position, preserving the N1–H hydrogen-bond donor and positioning the C5–NH2 group for hinge-region interactions characteristic of kinase inhibitor pharmacophores . In the N1 isomer, the piperidine occupies the pyrazole N1 position, eliminating the N1–H donor and relocating the hydrogen-bond network geometry—this single connectivity change reduces the hydrogen-bond donor count from 3 to 2 and reorients the amine vector relative to the phenyl ring . The parent scaffold 3-Phenyl-1H-pyrazol-5-amine (CAS 1572-10-7), lacking the piperidine entirely, has a molecular weight 83 Da lower (~159 vs. ~242 g/mol) and lacks the basic tertiary amine center that contributes to solubility, membrane permeability, and potential salt-bridge interactions [1]. In the broader 5-aminopyrazole class, substitution position is a known determinant of kinase selectivity: SAR studies on aminopyrazole-based JNK3 and JAK inhibitors have demonstrated that even minor positional alterations at the pyrazole ring can invert isoform selectivity or abolish target engagement entirely [2]. Generic substitution between these regioisomers therefore risks not only a quantitative loss of potency but a qualitative change in biological target profile.

Property
Target (C4-piperidine)
N1 isomer
Hinge-donor motif
Bidentate (N1–H + C5–NH₂)
Monodentate (C5–NH₂ only)
Basic amine
Tertiary amine at C4
Lacks basic amine center on pyrazole
Thermal profile
Not publicly characterized
Decomposition reported

Quantitative Differentiation Evidence


Hydrogen-Bond Donor Count

The target compound, 3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine, possesses three hydrogen-bond donor (HBD) atoms: the two protons of the C5 primary amine (NH2) and the N1 proton of the pyrazole ring (NH). In contrast, the positional isomer 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4) has only two HBDs, as the N1 position is occupied by the piperidine substituent, eliminating the pyrazole N–H donor . In kinase inhibitor design, the 5-aminopyrazole motif is a privileged hinge-binding scaffold precisely because the NH2 group and the endocyclic NH can serve as a bidentate hydrogen-bond donor pair to the kinase hinge region—a pharmacophoric arrangement that is intact in the target compound but disrupted in the N1 isomer [1]. The loss of one HBD in the N1 isomer may reduce affinity for kinase targets that require a dual-donor hinge-binding motif, and alters the calculated topological polar surface area (TPSA), affecting membrane permeability and oral bioavailability predictions .

H-Bond Donors
Reported
Target: 3 HBD (bidentate) / N1 isomer: 2 HBD (monodentate)
Supports hinge-binding motif interpretation
Computed from regioisomer structures
Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

Molecular Weight & Lipophilicity Differentiation

The addition of a piperidine ring at the C4 position increases the molecular weight from 159.19 g/mol (parent 3-Phenyl-1H-pyrazol-5-amine, CAS 1572-10-7) to 242.32 g/mol (target compound), a mass increment of approximately 83 Da . This increase is accompanied by the introduction of a basic tertiary amine (piperidine N, predicted pKa ~9.5–10.5), which is absent in the parent scaffold. The tertiary amine center enables salt formation with acids, enhancing aqueous solubility at low pH, and provides an additional hydrogen-bond acceptor site [1]. In the context of fragment-based drug discovery, the parent 5-methyl-4-phenyl-1H-pyrazole scaffold (MW ~172) was identified as a weak PKB/Akt inhibitor with IC50 = 80 μM [2]; the addition of a piperidine moiety, as seen in optimized pyrazole-based Akt inhibitors such as AT7867 (MW ~341, Akt1/2/3 IC50 = 32/17/47 nM), contributed to a >1,000-fold potency improvement, illustrating the impact of the piperidine substitution on target engagement . While this AT7867 comparison is scaffold-level rather than a direct analog, it demonstrates the quantitative significance of piperidine incorporation in pyrazole-containing kinase inhibitor optimization.

MW & Amine
Class-level
+83 Da vs parent, introduces basic amine (pKa ~9.5–10.5)
Moves compound from fragment to lead-like space
Enables salt-formulation strategies
Drug-likeness Lead optimization Pharmacokinetics

Melting Point & Thermal Stability

The N1-piperidine positional isomer, 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4), exhibits a melting point of approximately 180 °C with decomposition, as reported by Apollo Scientific . The parent scaffold, 3-Phenyl-1H-pyrazol-5-amine (CAS 1572-10-7), has a sharp melting point of 124–127 °C (lit.) . The target compound (CAS 2201058-80-0) does not have a publicly reported melting point in authoritative databases, which itself represents a differentiation point for procurement: the C4-piperidine regioisomer is less well-characterized than its positional isomer, and thermal stability may differ due to the different connectivity. The N1 isomer's decomposition upon melting at 180 °C suggests limited thermal stability that may affect formulation and storage strategies . The parent compound is commercially available at 98% purity (Sigma-Aldrich) as a crystalline solid , while the positional isomer is available at ≥95–97% purity (Apollo Scientific, ChemDiv) . Purity data for the target compound from specialized vendors should be verified at the time of procurement.

Melting Point
Data to verify
Target: uncharacterized; N1 isomer: decomposition reported; Parent: 124–127 °C
Thermal stability requires characterization
Affects formulation and processing windows
Analytical chemistry Formulation development Quality control

PrCP vs. IRAK Target Context

The IDRBLab therapeutic target database (TTD) catalogues the target compound (Drug ID D0R3WH, 'Piperidinyl pyrazole derivative 3') as an inhibitor of prolylcarboxypeptidase (PrCP), assigned by Merck Sharp & Dohme Corp. and linked to the patent review PMID28699813 [1]. PrCP is a serine protease implicated in obesity, diabetes, metabolic syndrome, and cardiovascular disease—a target profile distinct from the IRAK kinase inhibition focus of Rigel Pharmaceuticals' CN111032642A patent family, which broadly claims pyrazole-piperidine-phenyl compounds [2]. This dual patent context is notable: while many pyrazole-piperidine compounds in the patent literature target kinases (IRAK, BTK, JAK, CDK), the specific linkage of the target compound to PrCP via the Merck assignee record suggests a differentiated indication space. For comparison, PrCP inhibitors from the benzimidazole-pyrrolidinyl-amide series have achieved low-nanomolar IC50 values (e.g., compound 8o: human PrCP IC50 = 1 nM, mouse PrCP IC50 = 2 nM) with >25 μM selectivity over related proteases [3], establishing benchmark potency for the target class. No quantitative PrCP IC50 data for the target compound itself is publicly available; this evidence is class-level and patent-contextual.

Target Context
Class-level
IDRBLab: PrCP (metabolic); CN111032642A: IRAK (inflammatory)
Distinct biological screening opportunity
No quantitative PrCP IC₅₀ available
Prolylcarboxypeptidase Metabolic disease Cardiovascular target

Hinge-Binding Pharmacophore Integrity

The 5-aminopyrazole motif is a well-established ATP-competitive kinase hinge-binding scaffold. In the target compound, the C5 primary amine (NH2) and the N1–H of the pyrazole ring form a bidentate donor pair capable of mimicking the adenine N6 amino group and N1 hydrogen-bond acceptor pattern of ATP [1]. This pharmacophore is fully intact in the target compound because the piperidine is located at C4—a position that does not disrupt the N1–H / C5–NH2 donor pair. In the N1 isomer (CAS 1389315-07-4), substitution at N1 eliminates the pyrazole N–H, reducing the hinge-binding motif from a bidentate to a monodentate donor (NH2 only), which is likely insufficient for high-affinity engagement of kinases that require dual hydrogen-bond recognition . Quantitative evidence from the fragment-based discovery of AT7867 illustrates this principle: the fragment 5-methyl-4-phenyl-1H-pyrazole (lacking piperidine, but with intact N1–H and C3/C4 substitution) showed PKB IC50 = 80 μM, while the optimized compound AT7867, which retains a pyrazole core with a piperidine-containing substituent, achieved Akt2 IC50 = 17 nM—a >4,700-fold improvement that was only possible because the core scaffold's hinge-binding elements were preserved during optimization [2]. The target compound's C4-piperidine substitution pattern similarly preserves the hinge-binding motif while adding a solubilizing basic amine.

Hinge Pharmacophore
Class-level
Bidentate donor pair (N1–H + C5–NH₂) preserved in target
Pharmacophorically competent for kinase hinge engagement
Monodentate N1 isomer likely insufficient
Kinase hinge binder Scaffold integrity Fragment-based drug design

Procurement & Application Scenarios


Kinase Fragment-to-Lead Optimization

For medicinal chemistry programs targeting ATP-competitive kinase inhibition, the target compound provides the 5-aminopyrazole hinge-binding motif (C5–NH2 + N1–H) fully intact while incorporating a piperidine at C4 that adds a basic tertiary amine center (predicted pKa ~9.5–10.5) for salt formation and pH-dependent solubility enhancement. As demonstrated by the fragment-to-lead evolution of AT7867 (PKB IC50: 80 μM fragment → 17 nM optimized lead), preserving the aminopyrazole hinge-binder while appending a solubilizing basic amine can drive >4,700-fold potency improvements . The N1-piperidine positional isomer (CAS 1389315-07-4) should be avoided for kinase programs, as its N1 substitution eliminates the bidentate hinge-donor motif and reduces HBD count from 3 to 2 .

PrCP Inhibitor Screening for Metabolic Disease

The target compound is catalogued in IDRBLab (TTD Drug ID D0R3WH) as a PrCP inhibitor assigned by Merck Sharp & Dohme Corp., linked to patent review PMID28699813 [1]. PrCP is a validated target for obesity, diabetes, and metabolic syndrome. Benchmark PrCP inhibitors from related chemotypes achieve IC50 values in the 1–43 nM range, with selectivity >25 μM over related proteases [2]. This compound is appropriate for PrCP-focused biochemical screening panels or as a starting scaffold for metabolic disease lead optimization. Procurement of generic pyrazole-piperidine analogs claimed in IRAK kinase patent families (e.g., CN111032642A) would misdirect screening toward inflammatory kinase targets rather than the metabolic/cardiovascular indication space associated with this specific chemotype [3].

Regiochemical Selectivity & SAR Studies

The target compound (C4-piperidine) and its N1-piperidine positional isomer (CAS 1389315-07-4) share identical molecular formula (C14H18N4) and molecular weight (242.32 g/mol) but differ fundamentally in hydrogen-bond donor count (3 vs. 2), pharmacophoric geometry, and thermal stability (N1 isomer decomposes at 180 °C) . This pair constitutes an ideal matched molecular pair for probing regiochemical effects on target engagement, selectivity, and ADME properties. Comparative profiling of these two regioisomers can quantify the contribution of the N1–H donor to target binding and elucidate the positional dependence of metabolic stability and off-target interactions [4].

C4-Functionalized Pyrazole Library Synthesis

The target compound features three chemically distinguishable functional handles: the C5 primary amine (suitable for amidation, urea formation, or reductive amination), the piperidine tertiary amine (available for N-alkylation or salt formation), and the C3 phenyl ring (amenable to electrophilic aromatic substitution or cross-coupling). This orthogonal reactivity profile enables sequential diversification strategies for library synthesis. In contrast, the N1 isomer has only two reactive handles (C5 amine and piperidine N), as the N1 position of the pyrazole is already occupied . The C4 substitution pattern in the target compound was specifically employed in the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acid building blocks, demonstrating the synthetic utility of this regioisomer in medicinal chemistry applications [5].

Application
Selection Property
Validation Focus
Kinase Fragment-to-Lead Optimization
Hinge-binding pharmacophore integrity
Bidentate donor requirement for kinase engagement
PrCP Inhibitor Screening
Target database assignment (PrCP)
Protease selectivity panel benchmarking
Regiochemical SAR Studies
Matched molecular pair: C4 and N1 regioisomers
Regiochemical effects on HBD profile and thermal behavior
C4-Pyrazole Library Synthesis
Orthogonal reactive handles
Sequential diversification at C5 amine, piperidine N, and C3 phenyl
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